5beta-Cholane-3alpha,7beta,24-triol

GP-BAR1 agonism cAMP induction Structure-activity relationship

5beta-Cholane-3alpha,7beta,24-triol (CAS 130593-75-8) is a C24 bile alcohol belonging to the sterol lipid class, specifically categorized under bile acids and derivatives. Formally designated as Ursodeoxycholic Acid EP Impurity I, it is a fully saturated 5β-cholane scaffold bearing hydroxyl groups at the 3α, 7β, and 24 positions.

Molecular Formula C24H42O3
Molecular Weight 378.6 g/mol
CAS No. 130593-75-8
Cat. No. B049437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5beta-Cholane-3alpha,7beta,24-triol
CAS130593-75-8
Synonyms(3R,5S,7S,8R,9S,10S,13R,14S,17R)-17-((R)-5-Hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Molecular FormulaC24H42O3
Molecular Weight378.6 g/mol
Structural Identifiers
SMILESCC(CCCO)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C24H42O3/c1-15(5-4-12-25)18-6-7-19-22-20(9-11-24(18,19)3)23(2)10-8-17(26)13-16(23)14-21(22)27/h15-22,25-27H,4-14H2,1-3H3/t15-,16+,17-,18-,19+,20+,21+,22+,23+,24-/m1/s1
InChIKeyNGALQDLKWWSXMK-ULQOMZCQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5beta-Cholane-3alpha,7beta,24-triol (CAS 130593-75-8): Core Structural Identity and Pharmacopoeial Classification for Research Procurement


5beta-Cholane-3alpha,7beta,24-triol (CAS 130593-75-8) is a C24 bile alcohol belonging to the sterol lipid class, specifically categorized under bile acids and derivatives [1]. Formally designated as Ursodeoxycholic Acid EP Impurity I, it is a fully saturated 5β-cholane scaffold bearing hydroxyl groups at the 3α, 7β, and 24 positions [2]. Unlike the corresponding carboxylic acid (ursodeoxycholic acid, UDCA), this triol features a primary alcohol terminus on the side chain, which fundamentally alters its physicochemical properties and biological profile with respect to nuclear receptor activation and cytotoxicity [3]. It is utilized as a key synthetic intermediate in the preparation of UDCA-derived scaffolds for selective GP-BAR1 (TGR5) agonist development [4].

Why 5beta-Cholane-3alpha,7beta,24-triol Cannot Be Substituted by Other Cholane Triols in Analytical and Pharmacological Workflows


Generic substitution among 5β-cholane triols is not viable due to divergent stereochemical configurations at the C7 hydroxyl group and chain-length variations that dictate receptor selectivity and cytotoxicity profiles. While the 3α,7α,24-triol (chenodeoxycholane-24-ol) and 3α,12α,24-triol analogs share the same molecular formula, they display markedly different lipophilicity and FXR activation patterns [1]. Specifically, the 7β-hydroxyl orientation in the target compound is critical for abolishing FXR agonism while retaining GP-BAR1 (TGR5) activity, a key differentiator from the 7α-epimer [2]. Furthermore, the 24-ol side chain, as opposed to the 24-oic acid found in UDCA, renders the compound a neutral bile alcohol with reduced cytotoxicity in oesophageal cell lines, a property not shared by acidic congeners [1]. These stereoelectronic distinctions directly impact experimental outcomes in receptor transactivation assays and toxicity screening, making interchange scientifically unsound.

Quantitative Differentiation Evidence for 5beta-Cholane-3alpha,7beta,24-triol Against Closest Analogs


GP-BAR1 (TGR5) Agonist Activity: 5β-Cholane-3α,7β,24-triol vs. Natural Bile Acid TLCA

In HEK-293T cells transfected with human GP-BAR1, 5β-cholane-3α,7β,24-triol (reported as compound 3 in the Sepe et al. series) induces cAMP-responsive element activation at 50 μM. Although its potency is lower than that of the endogenous agonist taurolithocholic acid (TLCA), it demonstrates selective GP-BAR1 activation without concurrent FXR transactivation, in contrast to CDCA and other 7α-hydroxy bile acids [1]. This selectivity profile is a key parameter for researchers designing receptor-specific probes.

GP-BAR1 agonism cAMP induction Structure-activity relationship

Cytotoxicity in Oesophageal Epithelium: 7β-OH Triol vs. Chenodeoxycholic Acid

In the HET-1A oesophageal cell line MTT assay (24 h exposure), neutral 5β-cholane-3α,7β,24-triol exhibits significantly lower cytotoxicity than chenodeoxycholic acid (CDCA). Lipophilic non-acid bile alcohols, including UDCA-derived triols, are markedly less toxic than their carboxylic acid counterparts; CDCA and deoxycholic acid (DCA) are prominent outliers with higher toxicity than predicted by RMw [1]. The inverse correlation between RMw and cell viability is strong for non-acid compounds (r² = 0.82), positioning the target triol in the low-toxicity quadrant.

Cytotoxicity Lipophilicity Bile acid safety

FXR Transactivation: Complete Absence of Agonism at Pharmacological Concentrations

In HepG2 cell transactivation assays, 5β-cholane-3α,7β,24-triol (compound 3) at 10 μM shows no activation of FXR, whereas the 7α-epimer (chenodeoxycholic acid, CDCA) at the same concentration strongly induces FXR reporter activity [1]. The lack of FXR agonism is attributed to the 7β-hydroxyl orientation, which reduces β-face hydrophobicity and prevents optimal interaction with the FXR ligand-binding domain. This contrasts with all endogenous 7α-hydroxy bile acids that function as FXR agonists.

FXR selectivity Nuclear receptor profiling UDCA scaffold

Use as a Reference Standard for UDCA Impurity Profiling per EP Monograph

5β-Cholane-3α,7β,24-triol is formally designated as Ursodeoxycholic Acid EP Impurity I in the European Pharmacopoeia. It is supplied with detailed characterization data compliant with regulatory guidelines for ANDA analytical method development, method validation (AMV), and quality control (QC) [1]. This specific chemical entity, rather than any generic cholane triol, is required for accurate HPLC retention time marking and system suitability testing in UDCA drug substance analysis.

Pharmaceutical impurity Reference standard Method validation

Validated Application Scenarios for 5beta-Cholane-3alpha,7beta,24-triol Stemming from Quantitative Differential Evidence


Selective GP-BAR1 (TGR5) Pharmacological Probe Development Without FXR Interference

Researchers designing agonists or modulators targeting the membrane bile acid receptor GP-BAR1 without activating the nuclear receptor FXR can employ 5β-cholane-3α,7β,24-triol as a starting scaffold. Its demonstrated inactivity toward FXR at 10 μM, combined with measurable GP-BAR1 cAMP activation at 50 μM [1], makes it a suitable backbone for further synthetic optimization aimed at potency enhancement while preserving selectivity.

Low-Cytotoxicity Bile Alcohol Scaffold for Oesophageal or Intestinal Toxicity Screening

For in vitro toxicological profiling of bile acid derivatives in gastrointestinal cell lines, this triol serves as a neutral, non-cytotoxic reference compound. Its classification among non-acid, low-toxicity bile alcohols in HET-1A oesophageal assays [2] allows its use as a negative control for cytotoxicity, contrasting with the high toxicity of CDCA and DCA outliers.

Pharmaceutical Quality Control: EP-Compliant Reference Standard for UDCA Impurity I Quantification

QC laboratories developing HPLC or LC-MS methods for ursodeoxycholic acid drug substance must use 5β-cholane-3α,7β,24-triol as the certified EP Impurity I reference standard for system suitability, linearity, and accuracy validation [3]. Its regulatory acceptance under the European Pharmacopoeia monograph mandates procurement of this specific CAS-registered material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5beta-Cholane-3alpha,7beta,24-triol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.